

Application Note and Protocol: Extraction of L-Octanoylcarnitine from Plasma Samples

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Compound of Interest

Compound Name: *L-Octanoylcarnitine*

Cat. No.: *B1248099*

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Introduction

L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of octanoic acid into the mitochondria for subsequent β -oxidation. The accurate quantification of **L-Octanoylcarnitine** in plasma is essential for the diagnosis and monitoring of inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Furthermore, alterations in **L-Octanoylcarnitine** levels are being investigated as potential biomarkers in various other conditions, including fatty acid oxidation disorders and metabolic syndrome.^{[1][2][3]}

This document provides a detailed protocol for the extraction of **L-Octanoylcarnitine** from human plasma samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is based on a common and robust protein precipitation technique, which is efficient and suitable for high-throughput analysis.^{[4][5][6]}

Principle

The protocol involves the precipitation of plasma proteins using a cold organic solvent, typically methanol or acetonitrile. This process effectively removes the bulk of the protein content, which can interfere with downstream analysis. The **L-Octanoylcarnitine** remains in the supernatant, which is then separated by centrifugation and can be directly analyzed or further purified if necessary. For accurate quantification, a stable isotope-labeled internal standard, such as **L-**

Octanoylcarnitine-d3, is added to the plasma sample prior to protein precipitation to account for any analyte loss during sample preparation and variability in instrument response.[1][7]

Materials and Reagents

- Human plasma (collected in tubes containing an anticoagulant such as EDTA or heparin)
- **L-Octanoylcarnitine** analytical standard
- **L-Octanoylcarnitine-d3** (or other suitable internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge (capable of 10,000 x g and 4°C)
- Autosampler vials

Experimental Protocol

This protocol outlines the steps for the extraction of **L-Octanoylcarnitine** from plasma samples using protein precipitation.

Preparation of Solutions

- Internal Standard (IS) Working Solution: Prepare a stock solution of **L-Octanoylcarnitine-d3** in methanol. From this stock, prepare a working solution at a concentration of 5 ng/mL in methanol.[8]

- Precipitation Solvent: Use ice-cold methanol.

Sample Preparation

- Thaw frozen plasma samples on ice.
- Vortex the plasma samples gently to ensure homogeneity.
- In a clean microcentrifuge tube, add 100 μ L of plasma.[\[8\]](#)
- Add 5 μ L of the internal standard working solution (5 ng/mL) to the plasma sample.[\[8\]](#)
- Vortex for 10 seconds.[\[8\]](#)

Protein Precipitation

- Add 300 μ L of ice-cold methanol to the plasma-internal standard mixture.[\[8\]](#)[\[9\]](#) The ratio of solvent to plasma should be at least 3:1 to ensure efficient protein precipitation.[\[6\]](#)
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[\[9\]](#)
- Incubate the samples at ambient temperature for 10 minutes to allow for complete protein precipitation.[\[8\]](#)

Centrifugation

- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[\[5\]](#)[\[9\]](#)

Supernatant Collection and Preparation for Analysis

- Carefully collect 100 μ L of the supernatant without disturbing the protein pellet.[\[8\]](#)
- Transfer the supernatant to an autosampler vial.
- For some LC-MS/MS systems, a dilution step may be necessary. Dilute the supernatant by adding 900 μ L of the initial mobile phase (e.g., 0.1% formic acid in water) to the vial.[\[8\]](#)

- Vortex the vial for 10 seconds before placing it in the autosampler for LC-MS/MS analysis.[8]

Alternative Method: Solid-Phase Extraction (SPE)

For cleaner extracts, particularly if matrix effects are a concern, a solid-phase extraction (SPE) step can be employed following protein precipitation. Cation exchange SPE is commonly used for acylcarnitines.[1][10]

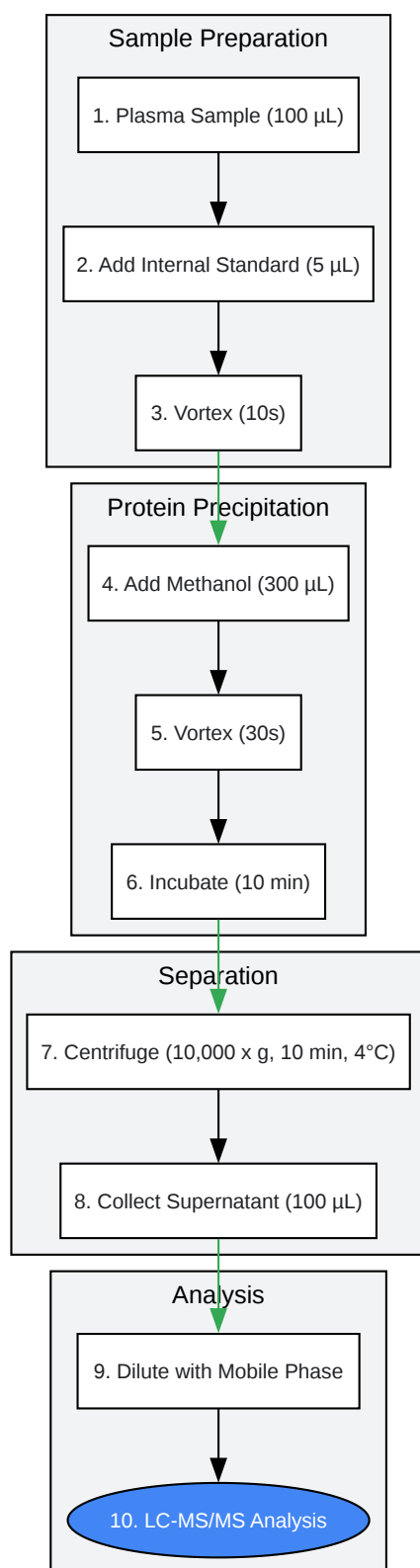
- Condition the SPE Cartridge: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]
- Load Sample: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[9]
- Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.[9]
- Elute: Elute the acylcarnitines with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).[9]
- Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical quantitative data for the extraction and analysis of acylcarnitines, including **L-Octanoylcarnitine**, from plasma.

Parameter	L-Octanoylcarnitine	Reference
Recovery	98 - 105%	[10]
84 - 112%	[4]	
Precision (CV%)		
Within-day	<10%	[4]
Between-day	4.4 - 14.2%	[4]
Linearity Range	0.1 - 10 µmol/L	[4]

Visualization of the Experimental Workflow



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Caption: Workflow for **L-Octanoylcarnitine** extraction from plasma.

Signaling Pathway Context

L-Octanoylcarnitine is a key intermediate in the transport of medium-chain fatty acids into the mitochondria for energy production through β -oxidation. The carnitine shuttle system is essential for this process.

Caption: Carnitine shuttle and β -oxidation of octanoic acid.

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